molecular formula C20H17NS B14684559 2H-1,4-Benzothiazine, 3,4-dihydro-2,3-diphenyl- CAS No. 25069-68-5

2H-1,4-Benzothiazine, 3,4-dihydro-2,3-diphenyl-

Cat. No.: B14684559
CAS No.: 25069-68-5
M. Wt: 303.4 g/mol
InChI Key: MKQFTRWBJVQNIT-UHFFFAOYSA-N
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Description

2H-1,4-Benzothiazine, 3,4-dihydro-2,3-diphenyl-: is a heterocyclic compound that features a benzene ring fused to a thiazine ring. This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,4-Benzothiazine, 3,4-dihydro-2,3-diphenyl- typically involves the condensation of 2-aminothiophenol with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the reaction of 2-aminothiophenol with benzaldehyde in the presence of sodium methylate in DMF (dimethylformamide) to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: 2H-1,4-Benzothiazine, 3,4-dihydro-2,3-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Chemistry: In chemistry, 2H-1,4-Benzothiazine, 3,4-dihydro-2,3-diphenyl- is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of new materials and catalysts .

Biology and Medicine: This compound has shown potential in biological and medicinal applications. It exhibits antimicrobial, anti-inflammatory, and anticancer activities. Researchers are exploring its use as a lead compound for the development of new drugs targeting various diseases .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its derivatives are also employed in the formulation of agrochemicals and other specialty chemicals .

Comparison with Similar Compounds

Properties

CAS No.

25069-68-5

Molecular Formula

C20H17NS

Molecular Weight

303.4 g/mol

IUPAC Name

2,3-diphenyl-3,4-dihydro-2H-1,4-benzothiazine

InChI

InChI=1S/C20H17NS/c1-3-9-15(10-4-1)19-20(16-11-5-2-6-12-16)22-18-14-8-7-13-17(18)21-19/h1-14,19-21H

InChI Key

MKQFTRWBJVQNIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(SC3=CC=CC=C3N2)C4=CC=CC=C4

Origin of Product

United States

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